

Tivozanib pharmacokinetics half-life protein binding

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Compound Focus: Tivozanib

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Core Pharmacokinetic Parameters of Tivozanib

Parameter	Summary Data
Bioavailability & T _{max}	Oral; median T _{max} ranges from 2 to 24 hours [1] [2]. A clinical study reported a mean T _{max} of 10.9 ± 5.84 hours for radiolabeled tivozanib [3].
Apparent Volume of Distribution (V _d /F)	123 L [1].
Protein Binding	≥99% (primarily to albumin) [1] [2].
Half-life (t _{1/2})	Approximately 111 hours (4-5 days) [1] [2]. A clinical study reported a mean serum half-life of 89.3 ± 23.5 hours for radiolabeled tivozanib [3].
Apparent Clearance (CL/F)	~0.75 L/h [1].
Primary Route of Elimination	Feces (79% of administered dose; 26% as unchanged drug) [3] [1]. A minor fraction is excreted in urine (12%), solely as metabolites [3] [1].

Parameter	Summary Data
Key Metabolizing Enzyme	CYP3A4 [1]. Unchanged tivozanib accounts for about 90% of the circulating drug in serum [1].

Key Experimental Data and Methodology

The foundational human pharmacokinetic data for **tivozanib** primarily comes from a phase I, open-label, mass-balance study [3]. Key methodological details and findings from this critical study are summarized below.

Study: Absorption, Metabolism, and Excretion of [(14)C]-Tivozanib

- **Objective:** To characterize the absorption, metabolism, and excretion of **tivozanib** [3].
- **Participants:** 8 healthy male participants [3].
- **Dosing:** A single oral **1.5-mg (≈160 μCi)** dose of carbon-14 radiolabeled **tivozanib** [3].
- **Sample Collection:** Whole blood, serum, urine, and feces were collected for up to **28 days post-dose** [3].
- **Analyses:** Pharmacokinetics, total radioactivity (radioanalysis), and metabolite profiling [3].

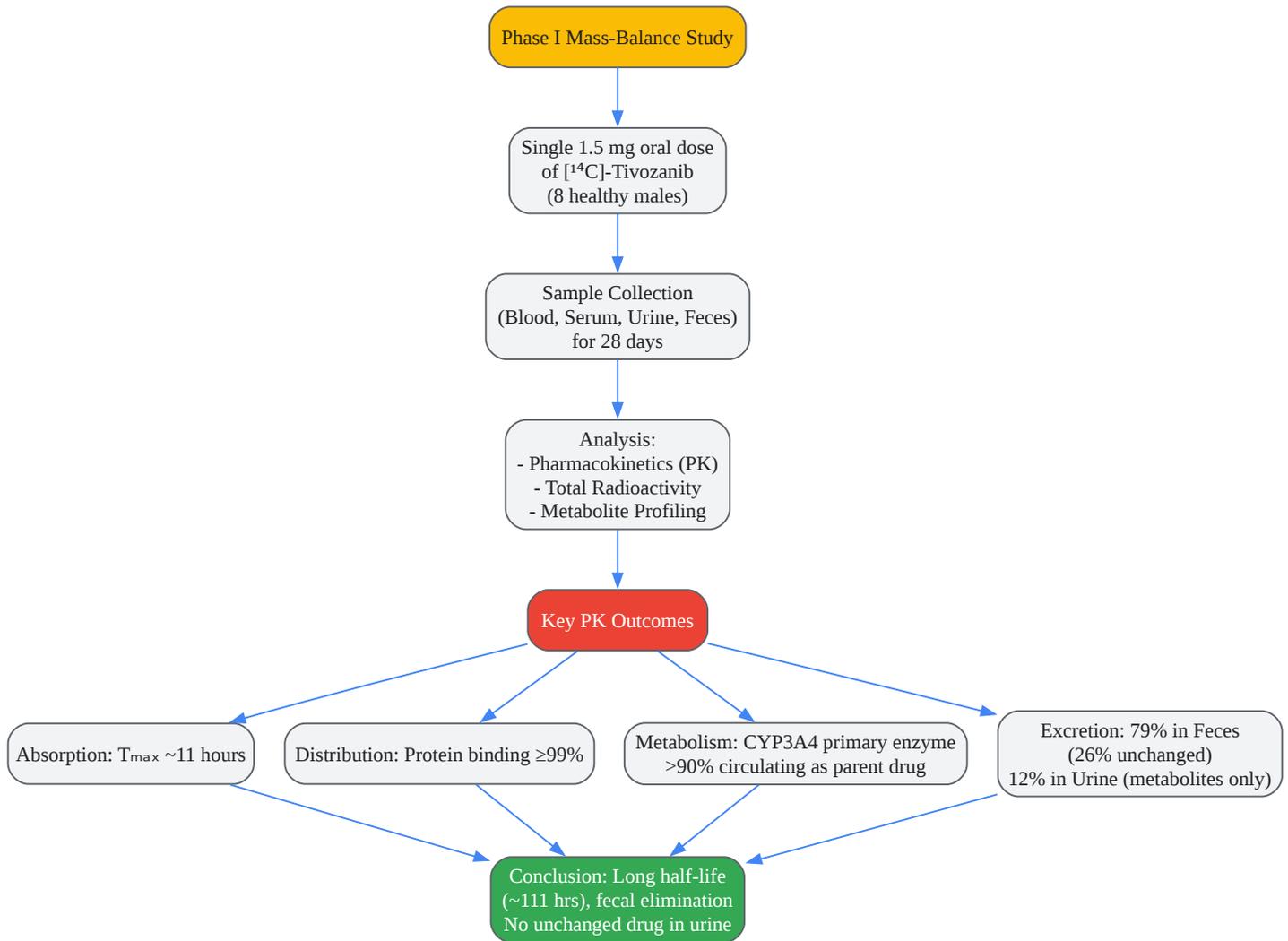
Key Quantitative Findings from the Mass-Balance Study

Measurement	Result (Mean ± SD)
C _{max} for [(14)C]-tivozanib	12.1 ± 5.67 ng/mL [3]
AUC for [(14)C]-tivozanib	1084 ± 417.0 ng·h/mL [3]
Serum Half-life for [(14)C]-tivozanib	89.3 ± 23.5 hours [3]
Total Radioactivity Recovery	91.0% ± 11.0% of the administered dose [3]

Measurement	Result (Mean \pm SD)
Fecal Recovery of Radioactivity	79.3% \pm 8.82% (as unchanged drug and metabolites) [3]
Urinary Recovery of Radioactivity	11.8% \pm 4.59% (only as metabolites) [3]

Pharmacokinetic Relationships and Experimental Workflow

The diagram below illustrates the logical workflow of the mass-balance study that established the core ADME (Absorption, Distribution, Metabolism, Excretion) data for **tivozanib**.



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The high protein binding and long half-life of **tivozanib** support its once-daily dosing schedule. The minimal renal excretion of unchanged drug suggests it may be a suitable option for patients with renal impairment, though clinical consultation of the full prescribing information is necessary [4] [5].

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